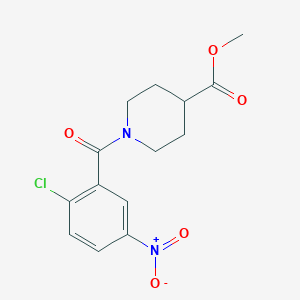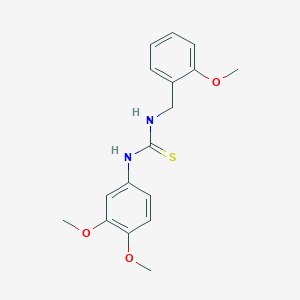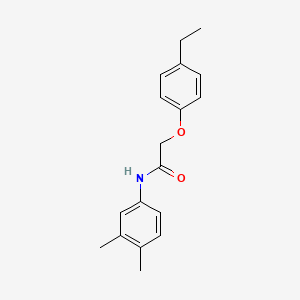![molecular formula C10H7ClN2O3S B5879406 {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5879406.png)
{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, also known as COTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. COTAA is a thioester derivative of 1,3,4-oxadiazole, which is a heterocyclic compound that has been extensively studied for its biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways in microorganisms and cancer cells. In bacteria, {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and cell division. In cancer cells, {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to have both biochemical and physiological effects. In bacteria, {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to disrupt the cell membrane and cause cell lysis. In cancer cells, {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to induce apoptosis, which is a form of programmed cell death. {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid in lab experiments is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. However, one of the limitations of using {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid is its cytotoxicity, which may limit its use in cancer therapy.
Zukünftige Richtungen
There are several future directions for the study of {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid. One direction is the development of new derivatives of {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid with improved properties, such as increased antimicrobial activity or reduced cytotoxicity. Another direction is the study of the mechanism of action of {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid in more detail, which may lead to the identification of new targets for drug development. Additionally, the use of {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid in combination with other drugs or therapies may be explored to enhance its efficacy.
Synthesemethoden
The synthesis method of {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid involves the reaction of 3-chlorobenzohydrazide with thioacetic acid followed by the reaction of the resulting product with phosphorous oxychloride and triethylamine. The final product is obtained by reacting the intermediate product with potassium hydroxide. This method has been optimized to obtain high yields of pure {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid.
Wissenschaftliche Forschungsanwendungen
{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been shown to exhibit significant antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been shown to have anticancer properties by inhibiting the growth of cancer cells.
In agriculture, {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been studied for its potential use as a herbicide due to its ability to inhibit the growth of weeds. It has also been shown to have insecticidal properties, making it a potential candidate for pest control.
In material science, {[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid has been studied for its potential use as a building block for the synthesis of new materials with unique properties. It has been shown to exhibit fluorescence properties, making it a potential candidate for use in sensors and other optoelectronic devices.
Eigenschaften
IUPAC Name |
2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3S/c11-7-3-1-2-6(4-7)9-12-13-10(16-9)17-5-8(14)15/h1-4H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHSDTUYWNIQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B5879329.png)
![3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5879335.png)

![2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5879375.png)
![4-bromo-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5879383.png)
![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B5879398.png)


![N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-phenyl-beta-alaninamide](/img/structure/B5879433.png)
![5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5879439.png)

